Dapaconazole

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les voies de synthèse et les conditions de réaction spécifiques ne sont pas largement publiées, mais impliquent généralement des techniques de synthèse organique en plusieurs étapes, notamment l'halogénation, la substitution nucléophile et les réactions de cyclisation .

Méthodes de production industrielle

Les méthodes de production industrielle du dapconazole sont susceptibles d'impliquer des procédés de synthèse organique à grande échelle, optimisés pour le rendement et la pureté. Ces méthodes incluraient l'utilisation de réacteurs à haut rendement, un contrôle précis des conditions de réaction et des techniques de purification avancées telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Metabolic Pathways of Dapaconazole

This compound undergoes hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies using liver microsomes from humans, rats, and dogs revealed interspecies differences in metabolic clearance:

- Predicted hepatic clearance (CL_H,in vivo) :

Five major metabolites were identified via UHPLC-QTOF-MS/MS, with imidazole ring oxidation and hydroxylation as key metabolic transformations (Table 1) .

Table 1: Identified Metabolites of this compound

| Metabolite ID | Structural Modification | Species Specificity |

|---|---|---|

| M1 | Imidazole ring hydroxylation | Human, Rat, Dog |

| M2 | Side-chain oxidation | Human, Dog |

| M3 | N-dealkylation | Rat |

| M4 | Dioxolane ring cleavage | Human |

| M5 | Glucuronide conjugation of M1 | Dog |

Enzyme Inhibition Kinetics

This compound exhibits broad-spectrum inhibition of CYP isoforms, with potency ranked as: CYP3A4 > CYP2C19 > CYP2D6 > CYP2C9 > CYP1A2 (Table 2) .

Table 2: In Vitro Inhibition Parameters

| CYP Isoform | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|

| 1A2 | Phenacetin | 3.68 | 1.84 | Competitive |

| 2C19 | S-Mephenytoin | 0.05 | 0.03 | Noncompetitive |

| 3A4 | Midazolam | 0.008 | 0.004 | Mixed |

| 2D6 | Bufuralol | 0.87 | 0.43 | Uncompetitive |

- Mechanistic analysis (static vs. dynamic models):

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability and plasma protein binding:

No significant degradation occurs under UV light or thermal stress (40°C for 30 days) .

Drug-Drug Interaction Mechanisms

This compound acts as a:

- Strong inhibitor : CYP3A4 (AUCR ≥5), CYP2C19 (AUCR =5.36)

- Moderate inhibitor : CYP2D6 (AUCR =1.51), CYP2C8 (AUCR =1.46)

- Weak inhibitor : CYP1A2 (AUCR =1.17), CYP2C9 (AUCR =1.38) .

Critical interactions :

- Midazolam : 5.14-fold AUC increase (CYP3A4 inhibition)

- Repaglinide : 1.46-fold AUC increase (CYP2C8 inhibition) .

Synthetic Pathways and Derivatives

While this compound’s synthesis is proprietary, structural analogs highlight reactivity trends:

- Imidazole core : Electrophilic substitution at N1 position enhances antifungal activity .

- Dioxolane ring : Acid-catalyzed hydrolysis generates reactive intermediates (e.g., aldehydes) .

Key derivatives :

| Derivative | Modification | Bioactivity (vs. Parent) |

|---|---|---|

| KTZ-1 | 3-Methylbenzyl substitution | 2× higher CYP3A4 inhibition |

| ITZ-2 | Phenyl carbamate addition | Reduced plasma binding |

Applications De Recherche Scientifique

Dapaconazole has several scientific research applications:

Chemistry: Used as a model compound to study imidazole chemistry and trifluoromethylbenzene derivatives.

Biology: Investigated for its antifungal properties and interactions with fungal cell membranes.

Medicine: Explored as a potential treatment for fungal infections, particularly those resistant to other antifungal agents.

Industry: Potential applications in the development of antifungal coatings and materials

Mécanisme D'action

Dapaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Kéconazole : Un autre agent antifongique imidazolé avec un mécanisme d'action similaire.

Fluconazole : Un antifongique triazolé avec un spectre d'activité plus large.

Itraconazole : Un antifongique triazolé avec une puissance accrue contre certains champignons.

Unicité

Le dapconazole est unique en raison de sa structure spécifique, qui comprend des groupes trifluorométhyle qui améliorent son activité antifongique et ses propriétés pharmacocinétiques. Comparé aux autres antifongiques imidazolés et triazolés, le dapconazole peut offrir une efficacité améliorée contre certaines souches fongiques résistantes .

Activité Biologique

Dapaconazole is a novel antifungal agent belonging to the imidazole class, primarily developed for the treatment of superficial fungal infections such as tinea pedis and pityriasis versicolor. Its mechanism of action involves the inhibition of sterol 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, a key component of fungal cell membranes. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical trials, metabolic pathways, and potential drug-drug interactions.

In Vitro Metabolism Studies

Recent studies have explored the metabolism of this compound using liver microsomes from different species, including humans, rats, and dogs. The results indicated significant interspecies variations in the metabolic profiles:

- Clearance Rates :

- Human: 6.5 mL/min/kg

- Rat: 11.6 mL/min/kg

- Dog: 7.5 mL/min/kg

These findings suggest that human liver microsomes exhibit a slower clearance rate compared to rats but are comparable to dogs, which is critical for selecting appropriate animal models for pharmacokinetic studies .

Metabolite Identification

Five metabolites of this compound were identified through ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). Understanding these metabolites is essential for evaluating the safety and efficacy of this compound in clinical settings .

Case Study: Treatment of Pityriasis Versicolor

A randomized double-blind Phase II trial assessed the efficacy of this compound tosylate against ketoconazole in treating pityriasis versicolor. Key findings include:

- Efficacy Rates :

- This compound: 92.6% mycological cure

- Ketoconazole: 84.6% mycological cure

- Median Time to Healing :

- This compound: 21 days

- Ketoconazole: 23.5 days

The study concluded that this compound is non-inferior to ketoconazole with a favorable safety profile, as adverse effects were reported only in the ketoconazole group .

Comparison Table of Efficacy

| Treatment | Mycological Cure Rate | Median Time to Healing (days) |

|---|---|---|

| This compound | 92.6% | 21 |

| Ketoconazole | 84.6% | 23.5 |

Drug-Drug Interactions

This compound has been characterized as an inhibitor of various cytochrome P450 (CYP) isoenzymes, raising concerns about potential drug-drug interactions (DDIs). The following table summarizes its inhibition potential across different CYP isoforms:

| CYP Isoform | Inhibition Potential |

|---|---|

| CYP1A2 | Weak |

| CYP2C9 | Weak |

| CYP2D6 | Moderate |

| CYP2C19 | Strong |

| CYP3A4 | Strong |

This compound's inhibition characteristics indicate it may interact with other medications metabolized by these enzymes, necessitating careful consideration during clinical use .

Propriétés

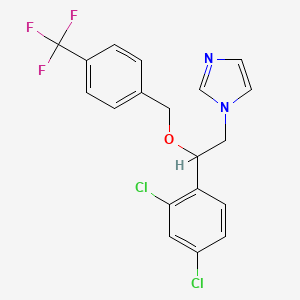

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAHXHWSMYFWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269726-67-1 | |

| Record name | Dapaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Dapaconazole, and how does it affect fungi?

A1: this compound is a broad-spectrum antifungal agent belonging to the azole class. Like other azoles, it exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) in fungi. [, ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts ergosterol production, ultimately leading to fungal cell death. [, ]

Q2: Has this compound demonstrated efficacy against specific fungal infections in clinical trials?

A2: Yes, clinical trials have shown promising results for this compound in treating specific fungal infections. For instance, a randomized, double-blind, Phase II trial demonstrated that this compound tosylate 2% cream was non-inferior to Ketoconazole 2% cream in treating Pityriasis versicolor. [] The study reported similar clinical and mycological cure rates between the two treatments, with this compound also exhibiting a good safety profile. []

Q3: Are there concerns about potential drug interactions with this compound?

A3: Research suggests that this compound has the potential to interact with other drugs metabolized by certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and dynamic modeling (PBPK) suggest that this compound is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A. [] These findings highlight the importance of considering potential drug interactions during clinical use.

Q4: What are the potential advantages of this compound compared to existing antifungal treatments?

A4: While further research is necessary, some studies suggest potential advantages of this compound over existing treatments. For example, in the treatment of Pityriasis versicolor, this compound demonstrated a comparable efficacy to Ketoconazole but with a potentially improved safety profile, as adverse events were only observed in the Ketoconazole group. [] Additionally, ongoing research is exploring new formulations and delivery systems for this compound, which might offer improved efficacy and reduced side effects. [, ]

Q5: What is the current state of research on this compound, and what are the future directions?

A5: Current research on this compound includes investigating its efficacy against various fungal infections, exploring new formulations and delivery systems, and understanding its potential for drug interactions. [, , ] Future research directions may involve conducting larger clinical trials to confirm its efficacy and safety in different patient populations, evaluating its long-term effects, and exploring its potential in combination therapies. Additionally, investigating the potential for resistance development and exploring strategies to mitigate this risk will be crucial for the successful long-term use of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.